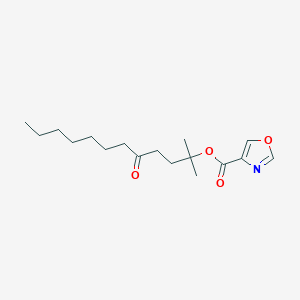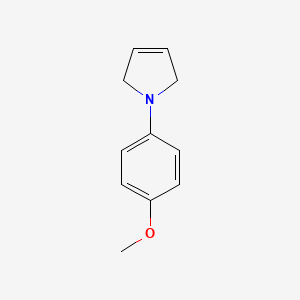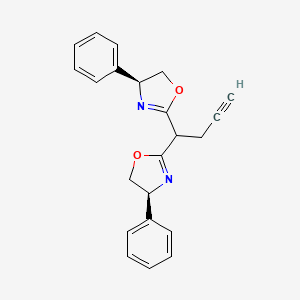![molecular formula C28H24NOPS B12894054 4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide CAS No. 90283-68-4](/img/structure/B12894054.png)
4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide is a complex organic compound with the molecular formula C28H24NOPS. This compound is known for its unique structure, which includes a benzamide core substituted with a thioxo group and a triphenylphosphoranylidene moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with a thioxo compound and a triphenylphosphoranylidene intermediate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding a simpler benzamide derivative.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group yields sulfoxides or sulfones, while reduction results in a simpler benzamide derivative .
科学的研究の応用
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds
作用機序
The mechanism of action of 4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The thioxo group and triphenylphosphoranylidene moiety play crucial roles in binding to these targets, influencing their activity and function. This interaction can lead to various biological effects, making the compound valuable for medicinal chemistry research .
類似化合物との比較
Similar Compounds
- 4-Methyl-N-(4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- Methyl (triphenylphosphoranylidene)acetate
- Benzyl (triphenylphosphoranylidene)acetate
Uniqueness
4-Methyl-N-(2-thioxo-1-(triphenylphosphoranylidene)ethyl)benzamide stands out due to its unique combination of a benzamide core with a thioxo group and a triphenylphosphoranylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
90283-68-4 |
|---|---|
分子式 |
C28H24NOPS |
分子量 |
453.5 g/mol |
IUPAC名 |
4-methyl-N-[2-sulfanylidene-1-(triphenyl-λ5-phosphanylidene)ethyl]benzamide |
InChI |
InChI=1S/C28H24NOPS/c1-22-17-19-23(20-18-22)28(30)29-27(21-32)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3,(H,29,30) |
InChIキー |
JUHMWLJGWRVTGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
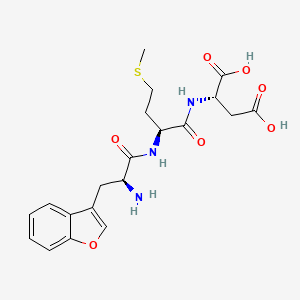
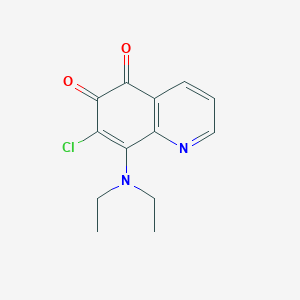
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
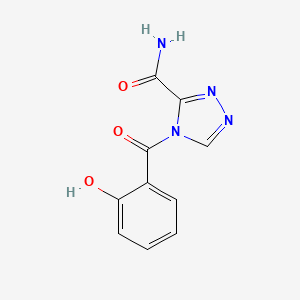
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
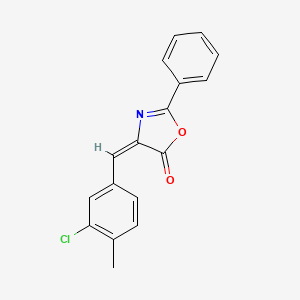
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
